molecular formula C15H30N2O3 B12992278 tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B12992278
M. Wt: 286.41 g/mol
InChI Key: XOERVSLYQVFETD-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carboxylate group at position 1, a tert-butyl substituent at position 4, a hydroxymethyl group at position 3, and a methyl group at position 2.

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 4-tert-butyl-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-11-12(10-18)17(14(2,3)4)9-8-16(11)13(19)20-15(5,6)7/h11-12,18H,8-10H2,1-7H3

InChI Key

XOERVSLYQVFETD-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCN1C(=O)OC(C)(C)C)C(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Core

The piperazine core is synthesized through cyclization reactions involving diamines and diesters or diketones.

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF) or ethanol.
    • Catalyst: Acidic or basic catalysts, such as HCl or NaOH.
    • Temperature: Room temperature to mild heating (20–50°C).
  • Procedure :

    • Mix diamine with a diester in THF under stirring.
    • Heat gently until cyclization is complete, monitored via thin-layer chromatography (TLC).

Hydroxymethylation

The hydroxymethyl group is introduced using formaldehyde in the presence of a base.

  • Reaction Conditions :

    • Reagent: Formaldehyde (aqueous solution).
    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
    • Solvent: Water or ethanol.
  • Procedure :

    • Add formaldehyde dropwise to a solution containing the piperazine intermediate and base.
    • Stir at room temperature for several hours until the reaction completes.

tert-Butyl Protection

Protection of functional groups is achieved through esterification with tert-butyl alcohol.

  • Reaction Conditions :

    • Reagent: tert-Butyl alcohol.
    • Catalyst: Acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
  • Procedure :

    • Mix the intermediate with tert-butyl alcohol and catalyst in a suitable solvent (e.g., dichloromethane).
    • Stir at room temperature or slightly elevated temperatures (30–40°C) until esterification is complete.

Purification

The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Solvents for Purification :

    • Ethyl acetate, hexane, or methanol.
  • Procedure :

    • Dissolve the crude product in a minimal amount of solvent.
    • Recrystallize by cooling or evaporate solvents under reduced pressure to obtain pure material.

Reaction Schemes and Yields

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Cyclization Diamine + Diester, THF, HCl, RT ~85
2 Hydroxymethylation Formaldehyde, NaOH, Water/Ethanol, RT ~90
3 tert-Butyl Protection tert-Butyl Alcohol, PTSA, Dichloromethane ~88

Notes on Optimization

  • Solvent Selection : Polar solvents like THF improve yields during cyclization due to better solubility of reactants.
  • Temperature Control : Maintaining low temperatures during hydroxymethylation minimizes side reactions.
  • Catalyst Efficiency : Using strong acids like PTSA ensures rapid esterification while preserving sensitive functional groups.

Analytical Characterization

After synthesis, the compound is characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1H $$ NMR confirms the presence of tert-butyl and hydroxymethyl groups.
    • $$ ^{13}C $$ NMR identifies carbon signals corresponding to ester and piperazine carbons.
  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI-MS) reveals molecular ion peaks confirming molecular weight.
  • Infrared Spectroscopy (IR) :

    • Peaks at ~1700 cm$$^{-1}$$ indicate ester carbonyl groups.
    • Broad peaks near ~3400 cm$$^{-1}$$ confirm hydroxyl functionality.

Chemical Reactions Analysis

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

These properties indicate its potential for interaction with biological systems, making it a candidate for drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related piperazine derivatives. For instance, compounds similar to tert-butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate have been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Research demonstrated that these compounds can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta .

Pharmacological Activity

The compound exhibits significant pharmacological activity as an acetylcholinesterase inhibitor, which is crucial for treating cognitive disorders. In vitro studies have confirmed that it can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in models of memory impairment .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets within biological systems. For example, derivatives synthesized from this compound have shown promise in developing new classes of antipsychotic medications .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)...Acetylcholinesterase Inhibitor12.5
Related Piperazine DerivativeAmyloid Beta Aggregation Inhibitor15.0
Tert-butyl 1-piperazinecarboxylateAntipsychotic Activity20.0

Case Study 1: Neuroprotection Against Amyloid Beta Toxicity

In a controlled study, researchers evaluated the effects of this compound on astrocyte cultures treated with amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers compared to untreated controls, suggesting its potential use as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Synthesis and Characterization of Derivatives

A series of derivatives were synthesized from this compound through various chemical modifications. These derivatives were screened for their pharmacological activities, revealing enhanced efficacy as antipsychotic agents with lower side effects than traditional treatments. This study underscores the compound's utility in drug development pipelines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiper

Biological Activity

Tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H30N2O3
  • Molecular Weight : 286.42 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under various CAS numbers.

The compound exhibits multiple biological activities, primarily through its interaction with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymes : It has been noted for its ability to inhibit certain enzymes, including acetylcholinesterase and β-secretase, which are crucial in neurodegenerative processes such as Alzheimer's disease .
  • Cell Proliferation Modulation : Studies indicate that it can affect cell proliferation rates in cancer cell lines, suggesting a potential role in oncology .

1. Neuroprotective Effects

Research has shown that this compound may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, it has been evaluated for its ability to protect astrocytes from amyloid-beta toxicity, which is a hallmark of Alzheimer's disease .

2. Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines while showing less toxicity towards normal cells. The selectivity for cancer cells suggests a promising therapeutic window for further development .

Case Study 1: Neuroprotection Against Amyloid-Beta

In a study assessing the compound's effects on astrocytes exposed to amyloid-beta (Aβ) peptides, it was found that the compound significantly improved cell viability compared to controls. At a concentration of 100 μM, the compound showed a protective effect, enhancing cell viability from approximately 43% to nearly 63% when co-administered with Aβ .

Case Study 2: Anticancer Activity

Another study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231). The results indicated a potent inhibitory effect on cell proliferation with an IC50 value significantly lower than that observed in non-cancerous cell lines, indicating its potential as a selective anticancer agent .

Data Tables

Property Value
Molecular FormulaC15H30N2O3
Molecular Weight286.42 g/mol
CAS NumberN/A
Neuroprotective IC5015.4 nM (against β-secretase)
Anticancer IC500.126 μM (against MDA-MB-231)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The compound’s uniqueness lies in its combination of bulky (tert-butyl), polar (hydroxymethyl), and alkyl (methyl) substituents. Below is a comparative analysis with structurally related piperazine/piperidine derivatives:

Table 1: Structural and Property Comparison
Compound Name (Reference) Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-tert-butyl carboxylate, 2-methyl, 3-hydroxymethyl, 4-tert-butyl ~355 (estimated) High steric bulk; potential intermediate for drug discovery
tert-Butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate 1-tert-butyl carboxylate, 2-methyl, 4-(4-chloro-3-fluorophenyl) 328.81 Versatile scaffold; halogenated aryl group enhances electronic interactions
(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate 1-tert-butyl carboxylate, 2-methyl, 5-hydroxymethyl ~327 (estimated) Stereoisomer; hydroxymethyl position affects hydrogen bonding capacity
tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Piperidine core, 1-tert-butyl carboxylate, 3-hydroxymethyl, 4-(4-fluorophenyl) N/A Piperidine vs. piperazine core alters basicity and hydrogen-bonding potential
tert-Butyl (S)-4-(4-Decylbenzoyl)-2-methylpiperazine-1-carboxylate (3i) 1-tert-butyl carboxylate, 2-methyl, 4-(4-decylbenzoyl) N/A Long alkyl chain increases lipophilicity; lower purity (80%) due to synthetic complexity

Key Differences and Implications

Substituent Effects on Physicochemical Properties :

  • The target compound’s tert-butyl groups increase steric hindrance and lipophilicity, while the hydroxymethyl group introduces polarity. This balance may improve solubility compared to purely alkylated derivatives like 3i .
  • Halogenated aryl substituents (e.g., in ) enhance electronic interactions with biological targets, whereas the target compound’s tert-butyl groups prioritize steric effects.

Synthetic Challenges :

  • Derivatives with long alkyl chains (e.g., 3i) or halogenated aryl groups (e.g., ) often exhibit lower yields or purity due to steric or electronic challenges during coupling reactions . The target compound’s synthesis may face similar issues, particularly in regioselective functionalization.

Biological Relevance :

  • Piperazine derivatives with fluorinated aryl groups (e.g., ) are common in kinase or receptor-targeting agents, whereas the target compound’s lack of aromaticity may limit such interactions. However, its hydroxymethyl group could facilitate hydrogen bonding in enzyme inhibition (e.g., DNMT1 inhibitors as in ) .

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